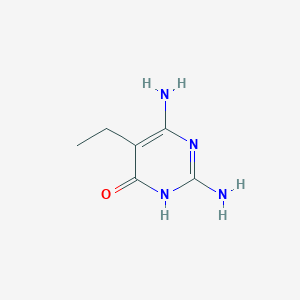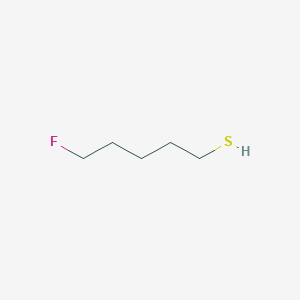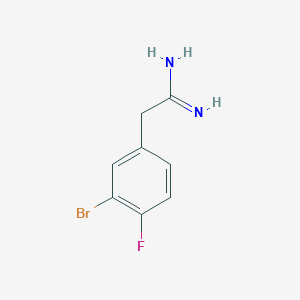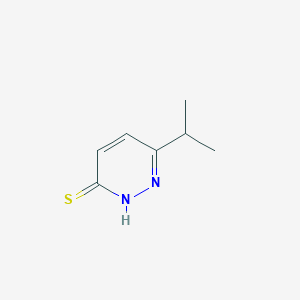
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class of chemicals. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidin-2-one ring .
Another approach involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This method allows for the formation of the oxazolidin-2-one ring with high stereoselectivity .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ catalytic systems and optimized reaction conditions to facilitate efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the oxazolidinone ring.
Substitution: The methoxymethyl group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced oxazolidinone analogs .
Wissenschaftliche Forschungsanwendungen
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds in the oxazolidinone class include:
Linezolid: A well-known antibacterial agent used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects compared to linezolid.
Uniqueness
Its methoxymethyl group on the phenyl ring differentiates it from other oxazolidinones and may contribute to its unique biological activity .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-6-8-2-4-9(5-3-8)10-7-15-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
JNTAKERFLZFJMV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C2COC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


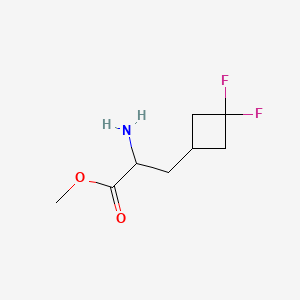
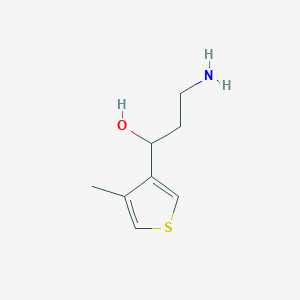

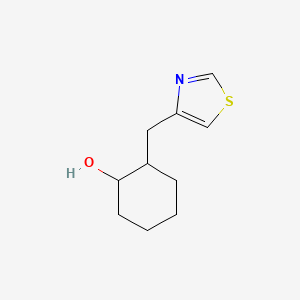
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
